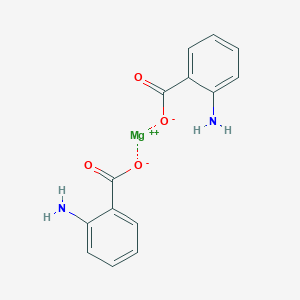![molecular formula C11H11BrN2 B13826090 3-Bromo-6,7,8,9-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B13826090.png)
3-Bromo-6,7,8,9-tetrahydropyrido[1,2-a]benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-6,7,8,9-tetrahydropyrido[1,2-a]benzimidazole is a heterocyclic compound that belongs to the class of pyrido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a fused pyridine and benzimidazole ring system with a bromine atom at the 3-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6,7,8,9-tetrahydropyrido[1,2-a]benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with bromoacetone, followed by cyclization to form the desired product . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure product.
化学反応の分析
Types of Reactions
3-Bromo-6,7,8,9-tetrahydropyrido[1,2-a]benzimidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of tetrahydropyrido[1,2-a]benzimidazole derivatives without the bromine atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkoxide salts. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in solvents like ethanol or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include various substituted pyrido[1,2-a]benzimidazole derivatives depending on the nucleophile used.
Oxidation Reactions: Products include N-oxides or other oxidized forms of the compound.
Reduction Reactions: Products include reduced derivatives of the original compound.
科学的研究の応用
3-Bromo-6,7,8,9-tetrahydropyrido[1,2-a]benzimidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of 3-Bromo-6,7,8,9-tetrahydropyrido[1,2-a]benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
類似化合物との比較
3-Bromo-6,7,8,9-tetrahydropyrido[1,2-a]benzimidazole can be compared with other similar compounds such as:
Pyrido[1,2-a]benzimidazole: Lacks the bromine atom at the 3-position, which may affect its reactivity and biological activity.
6,7,8,9-Tetrahydropyrido[1,2-a]benzimidazole: Lacks the bromine atom, potentially leading to different chemical and biological properties.
2-Bromo-6,7,8,9-tetrahydropyrido[1,2-a]benzimidazole: Similar structure but with the bromine atom at a different position, which can influence its reactivity and interactions with molecular targets.
特性
分子式 |
C11H11BrN2 |
|---|---|
分子量 |
251.12 g/mol |
IUPAC名 |
3-bromo-6,7,8,9-tetrahydropyrido[1,2-a]benzimidazole |
InChI |
InChI=1S/C11H11BrN2/c12-8-5-6-14-10-4-2-1-3-9(10)13-11(14)7-8/h5-7H,1-4H2 |
InChIキー |
KRCWVMMJWNNLPN-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)N=C3N2C=CC(=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


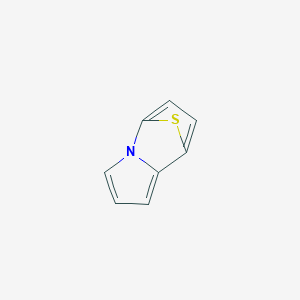

![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13826012.png)
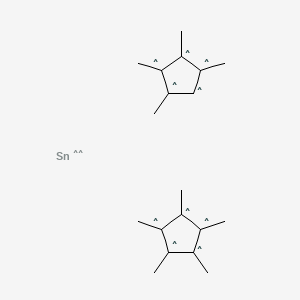
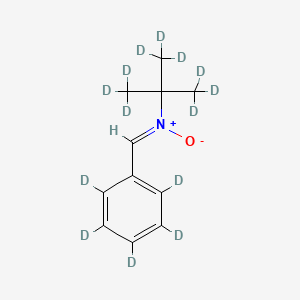
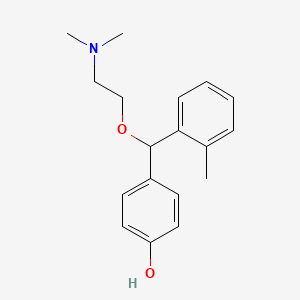
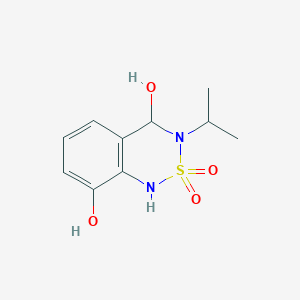
![Azane;4-[4-[[4-(4-sulfoanilino)phenyl]-[4-(4-sulfophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid](/img/structure/B13826037.png)
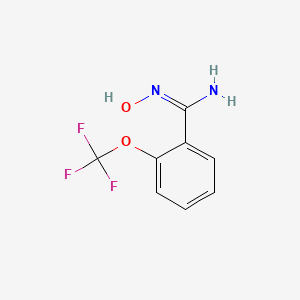
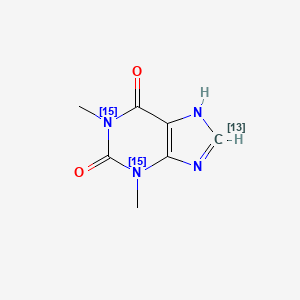
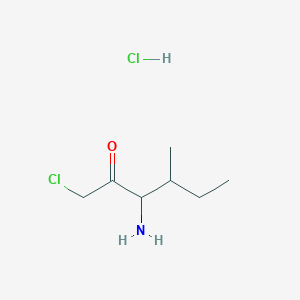
![3-[(4-Propoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13826049.png)
![N-[(5-bromofuran-2-yl)methyl]-2-(4-chlorophenoxy)-N-(pyridin-2-yl)acetamide](/img/structure/B13826061.png)
